5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine
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Overview
Description
“5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10FN3O . It is a pyrimidine derivative, which is a class of compounds that have been extensively studied for their various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a 3-methoxyazetidin-1-yl group at the 2nd position .Scientific Research Applications
Synthesis and Characterization of Fluorinated Pyrimidines
Research efforts have led to the synthesis and characterization of fluorinated pyrimidines, aiming to reduce toxicity and enhance the efficacy of cancer treatments. For example, the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid has been explored to decrease the toxicity of 5-Fluorouracil (5-FU), a widely used cancer drug. This synthesis process employs liquid coupling reactions, with compounds characterized by various spectroscopic methods, indicating the ongoing evolution of fluorinated pyrimidines in medicinal chemistry (Xiong Jing, 2010).
Clinical Applications in Ophthalmology
Fluorouracil (5-FU) demonstrates utility beyond cancer treatment, serving as an important adjunct in ophthalmic surgeries. Its application in primary glaucoma filtering surgeries, dacryocystorhinostomy, and pterygium surgery highlights the versatility of fluorinated pyrimidines in reducing fibroblastic proliferation and scarring, thereby improving surgical outcomes and reducing recurrence rates in ocular surface neoplasia (L. Abraham et al., 2012).
Antifungal Agent Development
The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves fluorinated pyrimidines. This process emphasizes the importance of diastereoselection and stereochromy in drug development, showcasing the role of fluorinated pyrimidines in creating effective treatments for fungal infections (M. Butters et al., 2001).
Radioactive Labeling for PET Imaging
Fluorinated pyrimidines also find applications in diagnostic imaging, particularly in positron emission tomography (PET). For instance, the synthesis and evaluation of [18F]PBR111, a radioligand for imaging the translocator protein with PET, demonstrate the potential of fluorinated compounds in neuroinflammation research and diagnostics (F. Dollé et al., 2008).
Antitumor Activity and Mechanisms
Studies on the preclinical and clinical development of 5-FU and its derivatives reveal insights into their mechanisms of action, including inhibition of thymidylate synthase and interference with both DNA and RNA synthesis. These findings contribute to the development of new drugs that target various phases of the cell cycle, offering enhanced therapeutic options for cancer treatment (M. Abdelrahim et al., 2013).
Mechanism of Action
Target of Action
Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit dna methylation . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also target enzymes involved in DNA methylation.
Mode of Action
It’s plausible that it might interact with its targets by inhibiting their activity, similar to other fluoropyrimidines .
Biochemical Pathways
Fluoropyrimidines are known to affect nucleotide metabolism . They can decrease the intracellular concentration of dUTP and increase the production of dUMP, the immediate precursor of thymidine nucleotides .
Pharmacokinetics
Similar compounds like tegafur, a prodrug of 5-fluorouracil, are metabolized to 5-fu by cyp2a6 . This suggests that this compound might also be metabolized by similar enzymes.
Result of Action
Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit cancer cell proliferation through activation of the dna damage response pathway . This suggests that this compound might have similar effects.
Action Environment
The efficacy of similar compounds can be influenced by factors such as the presence of specific enzymes (eg, CYP2A6 for tegafur ) and the cellular environment (e.g., the presence of DNA for 5-fluoro-2’-deoxycytidine ).
properties
IUPAC Name |
5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVZGAWDRAGJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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